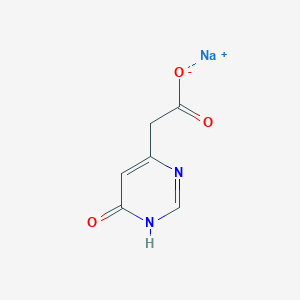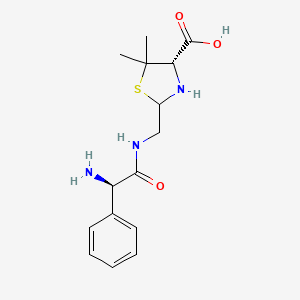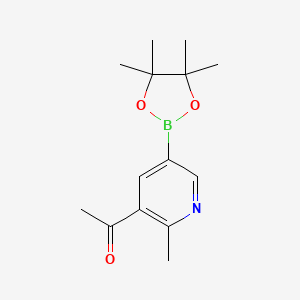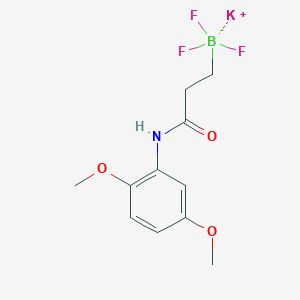
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
The synthesis of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 2,5-dimethoxyaniline with a suitable boron-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium(II) acetate. The process may also involve the use of potassium carbonate as a base to facilitate the formation of the trifluoroborate group .
Análisis De Reacciones Químicas
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium(II) acetate, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of biological systems, including enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics, is ongoing.
Mecanismo De Acción
The mechanism of action of Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, allowing the compound to modify other molecules. This reactivity is crucial for its role in organic synthesis and other applications. The specific pathways involved depend on the context of its use, such as the type of reaction and the target molecules .
Comparación Con Compuestos Similares
Potassium (3-((2,5-dimethoxyphenyl)amino)-3-oxopropyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (3-methylthiophenyl)trifluoroborate: This compound is also used in organic synthesis and has similar reactivity but differs in its functional groups, which can affect its applications.
2,5-Dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines: These compounds share structural similarities but are primarily studied for their pharmacological effects rather than their use in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the 2,5-dimethoxyphenylamino moiety, making it a versatile reagent in various fields of research.
Propiedades
Fórmula molecular |
C11H14BF3KNO3 |
|---|---|
Peso molecular |
315.14 g/mol |
Nombre IUPAC |
potassium;[3-(2,5-dimethoxyanilino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C11H14BF3NO3.K/c1-18-8-3-4-10(19-2)9(7-8)16-11(17)5-6-12(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,16,17);/q-1;+1 |
Clave InChI |
YKTUZYSLMXIYKG-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC(=O)NC1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



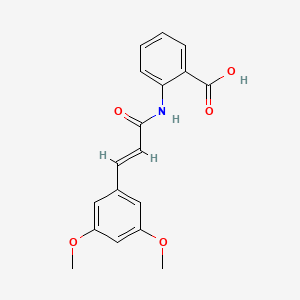

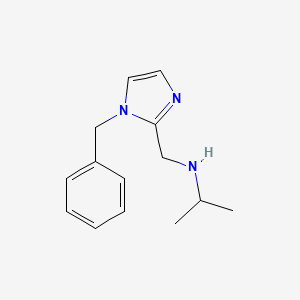




![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
